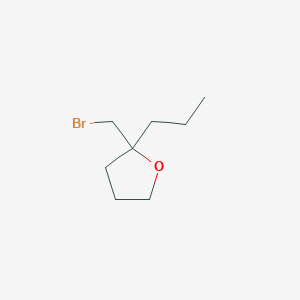
2-(Bromomethyl)-2-propyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with a propyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-propyloxolane typically involves the bromination of 2-methyl-2-propyloxolane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product . The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the reaction and improve the efficiency of the bromination process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-propyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted oxolanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Bromomethyl)-2-propyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-propyloxolane involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in target molecules, leading to the formation of covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction .
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-substituted cyclic ether with similar reactivity but different ring structure.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl-substituted ester with applications in polymer synthesis.
Uniqueness
2-(Bromomethyl)-2-propyloxolane is unique due to its specific ring structure and the presence of both a bromomethyl and a propyl group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC名 |
2-(bromomethyl)-2-propyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |
InChIキー |
RCLGYFLJASZNQT-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13194675.png)
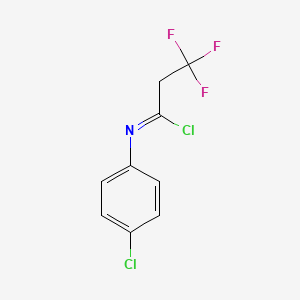

![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B13194698.png)
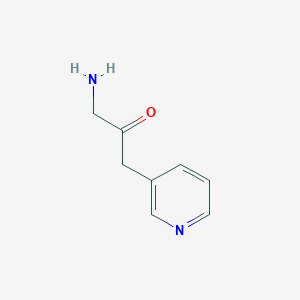
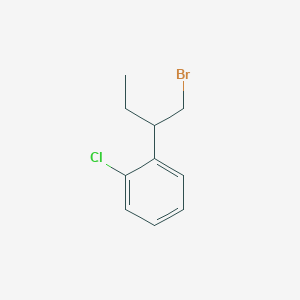
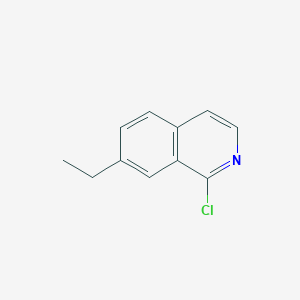
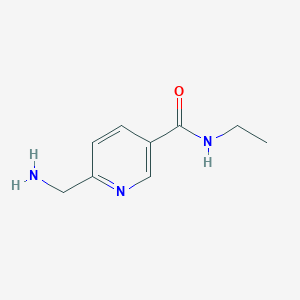
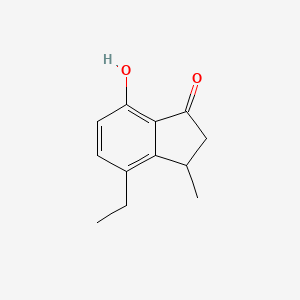
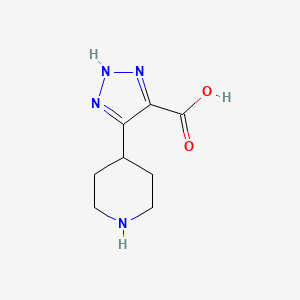
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)
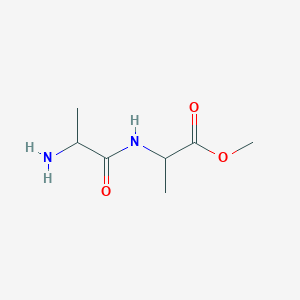
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)
